molecular formula C15H14O B12601108 3-Ethenyl-2-methoxy-1,1'-biphenyl CAS No. 640771-56-8

3-Ethenyl-2-methoxy-1,1'-biphenyl

Cat. No.: B12601108
CAS No.: 640771-56-8
M. Wt: 210.27 g/mol
InChI Key: WAAOZAIMINYLBY-UHFFFAOYSA-N
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Description

The study of biphenyl (B1667301) derivatives is a dynamic and evolving field, driven by their diverse applications, from pharmaceuticals to advanced materials. Within this broad landscape, 3-Ethenyl-2-methoxy-1,1'-biphenyl emerges as a molecule with a combination of functionalities that make it a compelling subject for scientific investigation.

Biphenyls are a class of organic compounds characterized by two phenyl rings linked by a single bond. numberanalytics.comwikipedia.org The rotational freedom around this central bond is a key determinant of their three-dimensional structure. However, the presence of substituents, particularly at the ortho positions, can introduce steric hindrance that restricts this rotation, leading to a non-planar conformation. numberanalytics.comlibretexts.orgpharmaguideline.com This phenomenon, known as atropisomerism, can result in chiral molecules, even in the absence of a traditional stereocenter. pharmaguideline.com The biphenyl framework is a privileged scaffold in medicinal chemistry and is also a fundamental building block for various functional materials. gre.ac.ukktu.edu

The ethenyl (or vinyl) group is a valuable functional group in organic synthesis, most notably for its ability to undergo polymerization. Ethenyl-substituted aromatic compounds are precursors to a wide range of polymers with tailored electronic and physical properties. The reactivity of the vinyl group also allows for a variety of chemical transformations, making it a versatile handle for further functionalization.

While specific research on this compound is not extensively documented, the broader field of functionalized biphenyls points towards several promising research directions. The combination of a polymerizable ethenyl group and a conformation-directing, electronically-active methoxy (B1213986) group suggests potential applications in the development of novel polymers and organic electronic materials. mdpi.comwallenberg.orgjianguomei.com Research could focus on the synthesis of polymers derived from this monomer, investigating their optical, electronic, and mechanical properties. Furthermore, the tailored electronic and steric environment of this biphenyl derivative could be exploited in the design of new ligands for catalysis or as advanced liquid crystal dopants. uea.ac.uk Innovations may also arise from exploring its potential as a building block for more complex molecules with applications in medicinal chemistry, drawing on the established importance of the biphenyl scaffold. gre.ac.uk

Data on Related Biphenyl Compounds

Table 1: Computed Properties of Structurally Similar Biphenyl Derivatives

Property 4'-Ethynyl-2-isopropyl-3'-methoxy-1,1'-biphenyl nih.gov 2-Methoxy-3'-methyl-5-vinyl-1,1'-biphenyl nih.gov 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid nih.gov 2-Methoxybiphenyl (B167064) nih.govnist.gov
Molecular Formula C18H18O C16H16O C14H12O3 C13H12O
Molecular Weight ( g/mol ) 250.3 224.3 228.24 184.23
XLogP3 4.9 4.7 3.2 3.2
Hydrogen Bond Donor Count 0 0 1 0
Hydrogen Bond Acceptor Count 1 1 3 1

| Rotatable Bond Count | 2 | 3 | 3 | 2 |

Note: The data in this table is based on computational predictions for related, but not identical, chemical structures.

Plausible Synthetic Approaches

The synthesis of this compound can be envisioned through well-established cross-coupling methodologies that are central to modern organic synthesis.

A likely synthetic strategy would involve a Suzuki-Miyaura coupling reaction. gre.ac.ukuea.ac.ukacs.orgnih.govresearchgate.net This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, this could involve the coupling of a boronic acid or ester derivative of one phenyl ring with a halide derivative of the other.

Another viable approach would be the Heck reaction, which is a palladium-catalyzed method for the vinylation of aryl halides. numberanalytics.comnumberanalytics.comorganic-chemistry.orgwikipedia.orgmdpi.com This reaction could be employed to introduce the ethenyl group onto a pre-formed methoxy-substituted biphenyl halide. The choice of specific starting materials and reaction conditions would be crucial for achieving a high yield of the desired product.

Based on a thorough review of available scientific literature, a detailed article with specific experimental and computational research findings focused solely on the chemical compound This compound cannot be generated at this time. The search for dedicated scholarly articles, spectroscopic data, and computational studies for this specific molecule did not yield the detailed results necessary to fulfill the requested outline with scientific accuracy.

While extensive research exists on the theoretical and spectroscopic properties of substituted biphenyls in general, there is a lack of published data specifically characterizing this compound. Constructing the required sections with data tables and in-depth analysis would involve extrapolation from related but distinct compounds, which would be speculative and would not meet the required standards of scientific accuracy for a professional, authoritative article.

To provide a scientifically rigorous and accurate article, published data from experimental or computational studies on the specific compound is essential. Without such sources, the following information required by the prompt is unavailable:

Density Functional Theory (DFT) Calculations: Specific data on molecular orbitals and electron density distributions for this compound are not available.

Conformational Isomerism and Rotational Barriers: While the principles of atropisomerism in ortho-substituted biphenyls are well-established, the specific calculated or experimentally determined rotational energy barrier for this molecule has not been reported.

Vibrational Spectroscopy (IR, Raman): No published IR or Raman spectra are available from which to create data tables and provide a detailed analysis of vibrational modes.

Advanced NMR Spectroscopy: There are no reported 1D or 2D NMR data (COSY, HSQC, HMBC) to perform a complex structural elucidation.

UV-Vis and Fluorescence Spectroscopy: Specific absorption maxima, emission maxima, and other photophysical parameters for this compound are not documented in the available literature.

Therefore, in the absence of specific research findings, generating the requested article would not be possible without compromising the core requirements of accuracy and strict adherence to the specified subject matter.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

640771-56-8

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

1-ethenyl-2-methoxy-3-phenylbenzene

InChI

InChI=1S/C15H14O/c1-3-12-10-7-11-14(15(12)16-2)13-8-5-4-6-9-13/h3-11H,1H2,2H3

InChI Key

WAAOZAIMINYLBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1C2=CC=CC=C2)C=C

Origin of Product

United States

Theoretical and Computational Chemistry Studies of 3 Ethenyl 2 Methoxy 1,1 Biphenyl

Reaction Pathway Modeling and Transition State Characterization

For instance, the ethenyl group is susceptible to electrophilic addition reactions. A computational study could model the reaction pathway of, for example, the addition of a generic electrophile (E+) to the double bond. Such a study would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface of the reaction. The process would involve:

Locating Stationary Points: Optimization of the geometries of the reactant (3-Ethenyl-2-methoxy-1,1'-biphenyl and the electrophile), the transition state, and the product (the resulting carbocation intermediate).

Transition State Search: Techniques like the synchronous transit-guided quasi-Newton (STQN) method would be used to locate the transition state structure.

Frequency Analysis: Vibrational frequency calculations are performed to characterize the stationary points. A stable minimum (reactant or product) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The transition state would reveal the concerted or stepwise nature of the addition and provide insights into the stereoselectivity of the reaction. The calculated activation energy (the energy difference between the transition state and the reactants) would provide a quantitative measure of the reaction's feasibility.

Below is a hypothetical data table illustrating the kind of results that would be generated from such a computational study.

StructureMethod/Basis SetRelative Energy (kcal/mol)Number of Imaginary Frequencies
ReactantsB3LYP/6-31G(d)0.00
Transition StateB3LYP/6-31G(d)+15.21
Product (Carbocation)B3LYP/6-31G(d)-5.80

Note: The data in this table is purely illustrative and not based on actual calculations for this compound.

Solvent Effects and Reaction Dynamics Simulations

The influence of the solvent on the chemical reactions and conformational dynamics of this compound is another area where computational chemistry offers significant insights. While specific studies on this compound are absent, the general approaches to modeling solvent effects are well-established.

Solvent Effects can be modeled using either implicit or explicit solvent models:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. Popular models include the Polarizable Continuum Model (PCM). These models are computationally efficient and can provide a good first approximation of the solvent's effect on the energetics of a reaction. For example, a reaction leading to a more polar transition state would be stabilized (and thus accelerated) in a polar solvent, a trend that can be quantified using implicit solvent models.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. A hybrid approach, often called a microsolvation model, where a few explicit solvent molecules are treated quantum mechanically along with the solute, can provide a balance between accuracy and computational cost.

Reaction Dynamics Simulations would provide a time-resolved picture of the chemical processes. These simulations, typically based on molecular dynamics (MD) or ab initio molecular dynamics (AIMD), would follow the trajectory of the atoms over time as the reaction proceeds. Such simulations could reveal:

The role of solvent molecules in stabilizing or destabilizing the transition state.

The timescale of the reaction.

The potential for non-statistical dynamic effects, where the outcome of a reaction is not solely determined by the lowest energy pathway on the potential energy surface.

A hypothetical study might investigate the rotational dynamics around the biphenyl (B1667301) linkage in different solvents. The results could be presented in a table like the one below, showing how the rotational barrier changes with solvent polarity.

SolventDielectric ConstantCalculated Rotational Barrier (kcal/mol)
Hexane (gas-phase approx.)1.98.5
Dichloromethane9.18.2
Acetonitrile37.57.9

Note: The data in this table is purely illustrative and not based on actual calculations for this compound.

Applications in Advanced Materials Science and Functional Molecule Design

Polymer and Copolymer Architectures Derived from 3-Ethenyl-2-methoxy-1,1'-biphenyl

The presence of a polymerizable ethenyl (vinyl) group on the this compound scaffold makes it a valuable monomer for the synthesis of a wide array of polymeric materials. The biphenyl (B1667301) unit imparts rigidity and favorable electronic properties to the resulting polymer backbone, while the methoxy (B1213986) group can influence solubility and intermolecular interactions.

Design and Synthesis of Functional Polymers and Networks

The vinyl functionality of this compound allows for its participation in various polymerization reactions, including radical, cationic, and coordination polymerization. This enables the synthesis of homopolymers with a well-defined structure, where the repeating unit consists of the substituted biphenyl moiety. The steric hindrance and electronic effects of the biphenyl and methoxy groups can influence the polymerization kinetics and the resulting polymer's molecular weight and tacticity.

Furthermore, this monomer can be copolymerized with other vinyl monomers, such as styrene or acrylates, to create copolymers with tailored properties. The incorporation of the this compound unit into a polymer chain can enhance its thermal stability, modify its refractive index, and introduce specific functionalities. For instance, the biphenyl group can serve as a site for further chemical modification, allowing for the post-polymerization functionalization of the material.

The resulting polymers and copolymers can be designed to form complex network architectures. Crosslinking agents can be introduced during polymerization to create thermosets with high dimensional stability and solvent resistance. The biphenyl units within these networks can contribute to the material's mechanical strength and thermal properties.

Incorporation into Conjugated Polymer Systems for Optoelectronic Applications

Conjugated polymers, characterized by alternating single and double bonds along the polymer backbone, are at the forefront of research for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The biphenyl unit, with its delocalized π-electron system, is a common building block in many high-performance conjugated polymers.

While this compound itself is not a fully conjugated monomer in the traditional sense, its vinyl group allows for its incorporation into conjugated polymer backbones through various synthetic strategies. For example, it can be copolymerized with other conjugated monomers, such as substituted acetylenes or thiophenes, using transition metal-catalyzed cross-coupling reactions. The biphenyl unit can act as a spacer or a twisting element within the conjugated chain, influencing the polymer's conformation and, consequently, its electronic and optical properties.

The methoxy group can also play a crucial role in tuning the optoelectronic properties of the resulting conjugated polymer. Its electron-donating nature can raise the highest occupied molecular orbital (HOMO) energy level of the polymer, thereby affecting its band gap and emission color in OLED applications. Moreover, the methoxy group can enhance the solubility of the polymer in organic solvents, which is a critical factor for solution-based processing of organic electronic devices.

PropertyInfluence of this compound Incorporation
Thermal Stability The rigid biphenyl unit can increase the glass transition temperature and decomposition temperature of the polymer.
Optical Properties The biphenyl moiety can affect the refractive index and introduce UV absorption characteristics. In conjugated systems, it can influence the emission wavelength.
Solubility The methoxy group can improve the solubility of the polymer in common organic solvents, facilitating processing.
Electronic Properties In conjugated polymers, the biphenyl unit can modulate the electronic band structure, and the methoxy group can tune the energy levels (HOMO/LUMO).

Precursor to Ligands in Homogeneous and Heterogeneous Catalysis

The biphenyl scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis, owing to its axial chirality when appropriately substituted in the ortho positions. The this compound molecule, while not chiral itself, serves as a valuable precursor for the synthesis of such ligands.

Design of Chiral Biphenyl Ligands for Asymmetric Synthesis

The ethenyl group of this compound can be readily transformed into other functional groups through established organic reactions. For instance, it can undergo oxidation to an aldehyde or a carboxylic acid, or it can be hydroformylated to introduce a formyl group. These transformations are key steps in the synthesis of more complex molecules.

To create a chiral biphenyl ligand, the biphenyl unit must be substituted at the 2 and 2' positions to induce atropisomerism. While the starting material is substituted at the 2- and 3-positions, synthetic strategies such as ortho-lithiation followed by reaction with an electrophile can be employed to introduce substituents at the 2'-position. Subsequent modification of the ethenyl and methoxy groups can lead to the formation of phosphine (B1218219), amine, or other coordinating groups necessary for catalytic activity. The resulting chiral biphenyl ligands can be used in a variety of asymmetric reactions, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions, to produce enantiomerically enriched products.

Application in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) (if applicable as a building block)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. The building blocks for these materials are typically rigid organic molecules with specific functionalities that can coordinate to metal ions (in MOFs) or form strong covalent bonds with other organic linkers (in COFs).

This compound, after modification of its ethenyl and methoxy groups to introduce appropriate coordinating functionalities (e.g., carboxylates, pyridyls, or amines), could potentially serve as a building block for MOFs and COFs. The rigid biphenyl core would provide structural integrity to the framework, while the specific geometry of the substituents would dictate the resulting network topology and pore environment. The methoxy group could also influence the properties of the framework by participating in host-guest interactions within the pores.

Role as a Building Block for Specialty Organic Molecules and Dyes

Beyond its applications in polymers and catalysis, this compound is a versatile building block for the synthesis of a variety of specialty organic molecules and dyes. The combination of the biphenyl scaffold and the reactive vinyl group allows for the construction of complex molecular architectures with tailored properties.

The biphenyl unit is a known chromophore, and its electronic properties can be fine-tuned by the introduction of substituents. The methoxy group, being an electron-donating group, can modulate the absorption and emission properties of dyes derived from this scaffold. The ethenyl group provides a handle for further extending the conjugation of the system or for attaching the dye molecule to other substrates.

For example, the vinyl group can participate in Heck or Wittig reactions to create stilbene-like structures, which are often fluorescent. These molecules can find applications as fluorescent probes, organic scintillators, or active components in organic electronics. The ability to further functionalize the biphenyl rings allows for the rational design of dyes with specific absorption and emission wavelengths, as well as other desired properties such as photostability and quantum yield.

Applications of this compound in Advanced Materials Science Remains Undocumented in Publicly Available Research

Despite the growing interest in biphenyl derivatives for advanced materials, specific research detailing the application of this compound in optoelectronics and sensing has not been identified in a comprehensive review of scientific literature.

Biphenyl scaffolds are of significant interest in materials science due to their rigid structure and tunable electronic properties, which make them promising candidates for various applications. Generally, derivatives of biphenyl are explored as components in Organic Light-Emitting Diodes (OLEDs), fluorescent probes, and solar cells. Their function in these devices often relies on their ability to transport charge, emit light, or absorb photons efficiently.

However, specific research findings, performance data, or detailed studies concerning the direct application of this compound in these fields are not present in currently accessible scientific databases and publications. While related compounds containing biphenyl, methoxy, and ethenyl groups have been investigated for their optical and electronic properties, no data tables, device architectures, or research findings could be retrieved for this particular compound.

Therefore, the role and potential efficacy of this compound in the development of OLEDs, fluorescent probes, or solar cells are yet to be determined and reported in peer-reviewed literature. Further research would be necessary to establish its properties and evaluate its suitability for these advanced applications.

Future Research Directions and Emerging Avenues for 3 Ethenyl 2 Methoxy 1,1 Biphenyl

Exploration of Undiscovered Reactivity Patterns and Synthetic Pathways

The unique arrangement of the ethenyl and methoxy (B1213986) groups on the biphenyl (B1667301) framework of 3-Ethenyl-2-methoxy-1,1'-biphenyl opens the door to a multitude of unexplored chemical transformations. Future research will likely focus on leveraging the interplay between these functional groups to develop novel synthetic methodologies.

The ethenyl group is a versatile handle for a wide array of chemical reactions. Its susceptibility to electrophilic addition, radical reactions, and transition-metal-catalyzed cross-coupling reactions makes it a prime target for further functionalization. For instance, reactions such as hydroboration-oxidation could introduce a hydroxyl group, while epoxidation could lead to the formation of a reactive oxirane ring. Furthermore, the ethenyl group is a key participant in polymerization reactions, suggesting that this compound could serve as a monomer for the synthesis of novel polymers with tailored electronic and photophysical properties.

The 2-methoxy group, positioned ortho to the biphenyl linkage, can exert significant steric and electronic influence on the reactivity of the aromatic rings. This could lead to regioselective transformations that might not be achievable in other biphenyl isomers. Future studies could investigate ortho-lithiation directed by the methoxy group, providing a pathway to introduce additional substituents in a highly controlled manner.

Moreover, the biphenyl system itself can be subject to various transformations, including electrophilic aromatic substitution. The directing effects of the existing ethenyl and methoxy substituents would be a key area of investigation to predict and control the regioselectivity of such reactions. rsc.org

Development of More Sustainable and Efficient Synthesis Protocols

The synthesis of substituted biphenyls has traditionally relied on classical methods that often involve harsh reaction conditions and generate significant waste. A key area of future research will be the development of green and efficient synthetic routes to this compound.

Modern cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings, are powerful tools for the construction of the biphenyl core. rsc.org These reactions are often characterized by their high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. Future synthetic strategies will likely focus on optimizing these catalytic systems for the specific synthesis of this compound, potentially utilizing more earth-abundant metal catalysts to enhance sustainability.

The Heck reaction, for instance, could be employed to couple a suitably substituted aryl halide with an ethylene (B1197577) source to install the ethenyl group. ktu.eduresearchgate.net Similarly, a Suzuki-Miyaura coupling could be envisioned between an ethenyl-substituted boronic acid and a methoxy-substituted aryl halide. The development of one-pot or tandem reaction sequences that minimize purification steps and solvent usage will be a significant step forward.

Hypothetical Sustainable Synthesis Plan for this compound
Reaction Type Suzuki-Miyaura Coupling
Reactant A (2-methoxy-3-vinylphenyl)boronic acid
Reactant B Bromobenzene
Catalyst Palladium-based catalyst (e.g., Pd(PPh₃)₄)
Base Aqueous sodium carbonate
Solvent Toluene/Water
Advantages High yield, mild conditions, commercially available starting materials, tolerance of functional groups.

Integration into Novel Functional Materials and Device Architectures

The structural features of this compound make it an attractive building block for the creation of novel functional materials. The biphenyl unit is known to impart rigidity and thermal stability, while the ethenyl group provides a site for polymerization or post-functionalization.

In the realm of polymer chemistry, this compound could be polymerized or copolymerized to create materials with interesting optical and electronic properties. The biphenyl core is a known chromophore, and its incorporation into a polymer backbone could lead to materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The methoxy group can further tune the electronic properties of the system.

Furthermore, the ability to functionalize the ethenyl group opens up possibilities for creating materials with responsive properties. For example, cross-linking through the ethenyl groups could lead to the formation of robust polymer networks or gels. The attachment of specific recognition motifs could lead to the development of sensory materials.

Advanced In-situ Spectroscopic Monitoring of Reactions

To fully understand and optimize the synthesis and subsequent reactions of this compound, advanced analytical techniques will be indispensable. In-situ spectroscopic monitoring, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, allows for the real-time observation of reaction kinetics, the identification of transient intermediates, and the elucidation of reaction mechanisms.

For example, monitoring the progress of a polymerization reaction of this compound using in-situ FTIR would allow for the precise determination of reaction rates and the point of completion. Similarly, in-situ NMR could provide detailed structural information about intermediates formed during complex multi-step syntheses. This level of mechanistic insight is crucial for developing more efficient and selective chemical processes.

Synergistic Approaches Combining Computational and Experimental Studies

The combination of computational modeling and experimental work offers a powerful paradigm for accelerating the discovery and development of new chemical entities and materials. In the context of this compound, computational chemistry can provide valuable predictions about its properties and reactivity, which can then be used to guide experimental investigations.

Density functional theory (DFT) calculations can be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties. This information can aid in the interpretation of experimental data and provide insights into the molecule's potential applications. For example, calculations could predict the HOMO-LUMO gap, which is a key parameter for assessing its potential as an electronic material.

Furthermore, computational modeling can be used to explore potential reaction pathways and predict the transition state energies, providing a deeper understanding of the reaction mechanisms. This synergistic approach can save significant time and resources by focusing experimental efforts on the most promising avenues.

Hypothetical Synergistic Study Plan
Computational Task DFT calculations to predict the regioselectivity of electrophilic bromination on the biphenyl core.
Experimental Verification Perform the bromination reaction under various conditions and analyze the product distribution using GC-MS and NMR.
Synergistic Outcome A validated computational model that can accurately predict the outcome of other electrophilic substitution reactions, facilitating the design of new synthetic routes to functionalized derivatives.

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